molecular formula C23H22N4OS B2883278 (E)-4-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)benzamide CAS No. 1321862-60-5

(E)-4-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)benzamide

Cat. No.: B2883278
CAS No.: 1321862-60-5
M. Wt: 402.52
InChI Key: VXDMNXYHXOCMSN-CPNJWEJPSA-N
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Description

(E)-4-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)benzamide is a synthetic organic compound that features a thiazole ring, a cyano group, and a benzamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with a haloketone.

    Cyano group introduction: This step might involve a nucleophilic substitution reaction where a suitable leaving group is replaced by a cyano group.

    Amidation: The final step involves the formation of the benzamide moiety, which can be achieved through the reaction of an amine with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and the development of environmentally friendly reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce the vinyl group.

    Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-4-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)benzamide: can be compared with other thiazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

IUPAC Name

4-[[(E)-2-cyano-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-15(2)11-16-3-5-17(6-4-16)21-14-29-23(27-21)19(12-24)13-26-20-9-7-18(8-10-20)22(25)28/h3-10,13-15,26H,11H2,1-2H3,(H2,25,28)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDMNXYHXOCMSN-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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